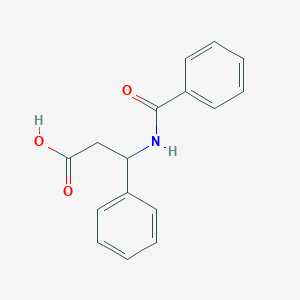

3-Benzoylamino-3-phenyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzoylamino-3-phenyl-propionic acid is an organic compound with the molecular formula C16H15NO3. It is a derivative of propionic acid, where the hydrogen atoms on the alpha carbon are substituted with a benzoylamino group and a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-3-phenyl-propionic acid typically involves the reaction of benzoyl chloride with 3-amino-3-phenyl-propionic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzoylamino-3-phenyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoylamino group to an amine group.

Substitution: The benzoylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of benzoylformic acid or benzoylacetone.

Reduction: Formation of 3-amino-3-phenyl-propionic acid.

Substitution: Formation of halogenated derivatives or alkylated products.

Aplicaciones Científicas De Investigación

3-Benzoylamino-3-phenyl-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Benzoylamino-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

- 3-Benzoylamino-3-(4-chlorophenyl)-propionic acid

- 3-Benzoylamino-3-(4-isopropoxyphenyl)-propionic acid

- 3-Benzoylamino-3-(4-methoxyphenyl)-propionic acid

Comparison: Compared to its analogs, 3-Benzoylamino-3-phenyl-propionic acid is unique due to the absence of additional substituents on the phenyl ring. This simplicity allows for more straightforward chemical modifications and a broader range of potential applications. The presence of the benzoylamino group also enhances its reactivity and binding properties, making it a valuable compound in various research fields.

Actividad Biológica

3-Benzoylamino-3-phenyl-propionic acid is an organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by a benzoylamino group and a phenyl group attached to a propionic acid backbone. Its structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage with hydrophobic regions in proteins, enhancing binding affinity and specificity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

2. Analgesic Effects

The compound has also been investigated for analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics. The mechanism may involve the inhibition of pain pathways through modulation of neurotransmitter release.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli has been noted, making it a candidate for further research in antibiotic development .

Case Study 1: Anti-inflammatory Activity

A study conducted on rat models evaluated the anti-inflammatory effects of this compound. The results showed a significant reduction in paw edema compared to control groups treated with saline. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays measuring prostaglandin levels .

Case Study 2: Analgesic Efficacy

In a controlled experiment involving mice subjected to formalin-induced pain, administration of the compound resulted in reduced pain scores compared to untreated controls. The analgesic effect was dose-dependent, indicating a clear therapeutic window for potential clinical applications.

Case Study 3: Antimicrobial Testing

An investigation into the antimicrobial properties revealed that this compound exhibited minimum inhibitory concentrations (MICs) against several bacterial strains ranging from 50 to 100 µg/mL. These findings suggest its potential as an alternative or adjunctive treatment in managing bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Benzoylamino-3-(4-chlorophenyl)-propionic acid | Benzoylamino derivative | Moderate anti-inflammatory |

| 3-Benzoylamino-3-(4-methoxyphenyl)-propionic acid | Benzoylamino derivative | Antimicrobial activity |

| 3-Benzoylamino-3-(4-isopropoxyphenyl)-propionic acid | Benzoylamino derivative | Analgesic effects |

This comparison highlights that while all compounds share a common structure, their substituents significantly impact their biological activities.

Propiedades

IUPAC Name |

3-benzamido-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZBLYAGRWDUPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385404 |

Source

|

| Record name | 3-Benzoylamino-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17207-57-7 |

Source

|

| Record name | 3-Benzoylamino-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.